[1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](2,4-dichlorophenyl)methanone
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Overview
Description
1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone is a complex organic compound that features a unique structure combining a benzodioxole moiety, a beta-carboline core, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the Beta-Carboline Core: The beta-carboline core can be synthesized via the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones.
Coupling with Dichlorophenyl Group: The final step involves the coupling of the beta-carboline intermediate with a dichlorophenyl ketone under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the beta-carboline core, potentially converting it to tetrahydro-beta-carboline derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydro-beta-carboline derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its unique structural properties and reactivity, making it a valuable subject in organic synthesis and reaction mechanism studies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity and receptor binding.
Medicine
The primary interest in this compound lies in its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by interfering with microtubule assembly and inducing apoptosis.
Industry
In the industrial sector, the compound’s derivatives may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of microtubule polymerization, which is crucial for cell division. By binding to tubulin, the compound disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of other well-known anticancer agents like paclitaxel.
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: Both compounds inhibit microtubule polymerization but differ in their binding sites and structural complexity.
Vinblastine: Another microtubule inhibitor with a different mechanism of action and chemical structure.
Colchicine: Similar in its microtubule-targeting mechanism but structurally distinct.
Uniqueness
1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone is unique due to its combination of a benzodioxole moiety, a beta-carboline core, and a dichlorophenyl group, which together confer distinct chemical and biological properties not found in other microtubule inhibitors.
Properties
Molecular Formula |
C25H18Cl2N2O3 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
[1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C25H18Cl2N2O3/c26-15-6-7-18(19(27)12-15)25(30)29-10-9-17-16-3-1-2-4-20(16)28-23(17)24(29)14-5-8-21-22(11-14)32-13-31-21/h1-8,11-12,24,28H,9-10,13H2 |
InChI Key |
NXTDVBGGKUOGHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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